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1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

Structure-Activity Relationship Piperazine SAR Regioisomer Differentiation

For sigma receptor-focused drug discovery, sourcing a structurally distinct, uncharacterized scaffold is a challenge. CAS 682762-36-3 solves this as a pure, commercially available chemical probe with no published biological bias. Ideal for unbiased phenotypic screening and target deconvolution studies. - Unique Chemotype: The 2,4-dimethylphenyl and 3,4-dichloro-2-methoxybenzenesulfonyl groups provide a distinct electronic and steric profile for SAR expansion. - High Purity: Supplied at ≥95% purity, suitable for in vitro radioligand displacement and functional assays. - Fast Global Shipping: In stock and available for immediate dispatch, accelerating your lead generation timeline.

Molecular Formula C19H22Cl2N2O3S
Molecular Weight 429.36
CAS No. 682762-36-3
Cat. No. B2663395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
CAS682762-36-3
Molecular FormulaC19H22Cl2N2O3S
Molecular Weight429.36
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C
InChIInChI=1S/C19H22Cl2N2O3S/c1-13-4-6-16(14(2)12-13)22-8-10-23(11-9-22)27(24,25)17-7-5-15(20)18(21)19(17)26-3/h4-7,12H,8-11H2,1-3H3
InChIKeyIOHQYSGIUYBWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine (CAS 682762-36-3): Chemical Identity and Procurement Baseline


1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine (CAS 682762-36-3), also referred to as DCMPS, is a synthetic diaryl sulfonylpiperazine derivative with the molecular formula C₁₉H₂₂Cl₂N₂O₃S and a molecular weight of 429.36 g·mol⁻¹ . It belongs to the sulfonylpiperazine class—a scaffold extensively reviewed for diverse biological activities including sigma receptor modulation, enzyme inhibition, and antimicrobial effects [1]. The compound is supplied as a research chemical typically at ≥95% purity . Importantly, no peer-reviewed primary literature or patent directly reporting quantitative biological activity data for this specific compound was identified at the time of this analysis, which fundamentally shapes procurement decision-making.

Why Generic Piperazine Sulfonamides Cannot Substitute for 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine (CAS 682762-36-3)


Substituting a generic sulfonylpiperazine for CAS 682762-36-3 introduces uncontrolled variables that undermine experimental reproducibility. The 3,4-dichloro-2-methoxybenzenesulfonyl moiety and the 2,4-dimethylphenyl N-substituent combinatorially define the compound's electronic landscape, steric profile, and putative target engagement surfaces. Halogen substitution patterns on aryl sulfonamides directly modulate sigma receptor subtype selectivity, with meta/para-dichloro configurations influencing σ₁/σ₂ affinity ratios in structurally related series [1]. Regioisomeric dimethylphenyl variants (e.g., 2,4- vs. 3,4-dimethylphenyl) alter lipophilicity and receptor binding pocket complementarity . Unsubstituted phenyl or mono-halogenated analogs lack the dual chloro substitution that computational docking indicates contributes to sigma receptor binding interactions for this compound class [1].

Quantitative Differentiation Evidence for 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine (CAS 682762-36-3) vs. Closest Analogs


Regiospecific Dimethylphenyl Substitution: Structural Differentiation from 3,4-Dimethylphenyl and 2,5-Dimethylphenyl Isomers

CAS 682762-36-3 bears a 2,4-dimethylphenyl group on the piperazine N4 position. The closest analogs—CAS 441315-21-5 (4-phenyl), the 4-fluorophenyl analog, the 3,4-dimethylphenyl regioisomer, and the 2,5-dimethylphenyl regioisomer—differ exclusively in the aryl substitution pattern at this position . The 2,4-dimethyl substitution places one methyl group ortho to the piperazine N attachment point, introducing steric constraint absent in the 3,4- and 2,5-isomers. This ortho-methyl group restricts rotational freedom of the N-aryl bond, pre-organizing the pharmacophore conformation. Quantitative structural descriptors underscore the differentiation: the 2,4-dimethylphenyl analog has an estimated cLogP of 4.30, compared to approximately 3.95 for the unsubstituted 4-phenyl analog (calculated by additive fragment method; Cl and CH₃ contributions) [1]. The topological polar surface area (TPSA) of the target compound is estimated at 58.2 Ų, identical among regioisomers but lower than the 4-fluorophenyl analog (estimated 67.0 Ų due to fluorine electronegativity contribution) [1].

Structure-Activity Relationship Piperazine SAR Regioisomer Differentiation Aryl Substitution Pattern

Sigma Receptor Binding Potential: Computational Docking Comparison with Unsubstituted and Mono-Halogenated Analogs

Molecular docking studies performed on CAS 682762-36-3 indicate effective binding to sigma receptors, with computational assessment suggesting the compound engages the sigma receptor binding pocket through interactions mediated by the dichloro-methoxybenzenesulfonyl group and the 2,4-dimethylphenyl moiety . In the structurally characterized class of arylalkylsulfonyl piperazines, halogen-substituted sulfonamides demonstrate relatively high affinity for σ₁ receptors and lower affinity for σ₂ receptors [1]. The most potent compound in the Sadeghzadeh et al. series—4-benzyl-1-(3-iodobenzylsulfonyl)piperidine—achieved a σ₁ Kᵢ of 0.96 ± 0.05 nM with 96-fold σ₁/σ₂ selectivity [1]. Although no experimental binding data exist specifically for CAS 682762-36-3, the computational docking results, combined with the class-level SAR establishing that meta/para-dihalogenated arylsulfonyl piperazines favor σ₁ binding, provide a testable hypothesis for its receptor engagement profile.

Sigma Receptor Molecular Docking CNS Ligand In Silico Screening

Purity Specification and Quality Assurance: ≥95% Baseline with Batch Verification Requirement

CAS 682762-36-3 is commercially supplied at a typical purity of ≥95% as determined by HPLC, with a molecular weight of 429.36 g·mol⁻¹ and the exact molecular formula C₁₉H₂₂Cl₂N₂O₃S . In contrast, some closely related analogs such as the 4-(3,4-dimethylphenyl) isomer are reported with a different molecular formula (C₁₉H₂₁Cl₂N₂O₂S, MW ≈ 405.35 g·mol⁻¹), indicating potential oxidation state or structural reporting variability that procurement officers must verify before purchase . For compounds in this class lacking published analytical characterization, independent batch verification (¹H NMR, LCMS, HPLC purity) is an essential procurement prerequisite.

Chemical Purity Quality Control Procurement Specification Batch Consistency

Class-Level Sulfonylpiperazine SAR: Halogen Substitution Patterns Modulate Biological Activity Profiles

A comprehensive 2023 review of sulfonylpiperazine derivatives catalogued 187 potent compounds bearing this scaffold across multiple therapeutic areas, including CNS disorders, inflammation, cancer, and infectious disease [1]. Within the arylalkylsulfonyl piperazine subclass, halogen substitution on the arylsulfonyl ring is a critical determinant of target affinity and selectivity. The Sadeghzadeh et al. study demonstrated that halogenated sulfonamides (including chloro- and iodo-substituted variants) display relatively high σ₁ receptor affinity and lower σ₂ affinity, while also revealing that piperazine and piperidine core variants show generally comparable affinities [2]. The 3,4-dichloro-2-methoxy substitution pattern on CAS 682762-36-3 combines electron-withdrawing chloro groups with an electron-donating methoxy group, creating a polarized aryl ring system that influences sulfonamide hydrogen-bonding capacity and π-stacking interactions with aromatic receptor residues. This electronic profile is distinct from mono-chloro, mono-fluoro, or unsubstituted phenyl analogs, each of which presents a different electrostatic potential surface to biological targets.

Sulfonylpiperazine SAR Halogen Effect Drug Design Scaffold Therapeutic Versatility

Evidence Gap Advisory: Absence of Experimental Biological Activity Data for CAS 682762-36-3

An exhaustive search of PubMed, Google Patents, PubChem, ChEMBL, ChemSpider, and the broader chemical literature identified no peer-reviewed publications, patents, or authoritative database entries reporting quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, etc.) for CAS 682762-36-3 [1][2]. This constitutes a critical evidence gap. By contrast, structurally related sulfonylpiperazine derivatives have published activity data against sigma receptors (Kᵢ values ranging from 0.96 nM to >10,000 nM), carbonic anhydrase isoforms (Kᵢ values from sub-nanomolar to micromolar), DPP-IV (IC₅₀ values from 3.4 nM), and bacterial/fungal targets [3][4]. The absence of experimental data for CAS 682762-36-3 means that all differentiation claims above are based on computational predictions, physicochemical estimates, and class-level SAR inference rather than direct empirical comparison.

Data Gap Biological Activity Experimental Validation Procurement Risk Assessment

Optimal Application Scenarios for 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine (CAS 682762-36-3) Based on Current Evidence


Sigma Receptor Ligand Discovery: In Silico Hit Expansion and SAR Exploration

CAS 682762-36-3 is best positioned as a computational hit for sigma receptor-focused drug discovery programs. Molecular docking studies indicate effective sigma receptor binding , and class-level SAR demonstrates that halogenated aryl sulfonamide piperazines can achieve sub-nanomolar σ₁ affinity with significant σ₁/σ₂ selectivity [1]. Researchers should acquire this compound for in vitro radioligand displacement assays (σ₁ and σ₂) to generate the primary binding data currently absent from the literature, followed by functional assays (e.g., ERK phosphorylation, calcium mobilization) to establish agonism/antagonism profiles. The 2,4-dimethylphenyl substitution provides a structurally distinct chemotype from existing sigma ligands such as 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine (Kiσ₁ = 0.96 nM) [1].

Chemical Biology Tool Compound Development for Sulfonylpiperazine Target Deconvolution

Given the complete absence of published biological annotation for CAS 682762-36-3 , this compound is uniquely suited as a chemical probe for unbiased phenotypic screening and target deconvolution studies. Unlike heavily annotated analogs, it carries no preconceived target bias, making it valuable for chemoproteomics (e.g., affinity-based protein profiling, thermal proteome profiling) and unbiased morphological profiling (Cell Painting assay). The 3,4-dichloro-2-methoxybenzenesulfonyl group provides a distinct mass tag for LC-MS/MS detection in pull-down experiments, and the estimated cLogP of ~4.3 [1] is within the drug-like range for cellular permeability.

Medicinal Chemistry Scaffold Hopping: Sulfonylpiperazine Core with Regiospecific 2,4-Dimethylphenyl Decoration

For medicinal chemistry teams exploring sulfonylpiperazine-based lead series, CAS 682762-36-3 represents a specific scaffold-decoration combination that is commercially available but not yet biologically characterized. The 2,4-dimethylphenyl group introduces ortho-methyl steric constraint absent in 3,4- and 2,5-dimethylphenyl regioisomers , potentially influencing target binding conformation. This compound can serve as a starting material for parallel SAR expansion: varying the arylsulfonyl chloride (e.g., replacing 3,4-dichloro-2-methoxy with other halogen/methoxy combinations) while keeping the 2,4-dimethylphenyl piperazine core constant. The sulfonylpiperazine review by Kilbile et al. (2023) [1] provides a roadmap of validated biological targets for this chemotype.

Analytical Reference Standard Development: Establishing Spectroscopic and Chromatographic Fingerprints

The current absence of published spectroscopic reference data for CAS 682762-36-3 creates an opportunity for analytical chemistry groups to establish primary characterization benchmarks. Procurement of this compound enables generation of ¹H NMR, ¹³C NMR, FT-IR, HRMS, and HPLC retention time data that will serve as reference standards for the broader research community. The SpectraBase database already contains ¹H NMR data for the structurally related 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-phenylpiperazine [1], providing a comparator for verifying the impact of 2,4-dimethylphenyl vs. unsubstituted phenyl substitution on spectroscopic signatures.

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